4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

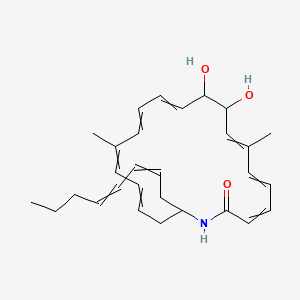

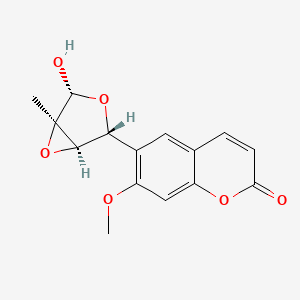

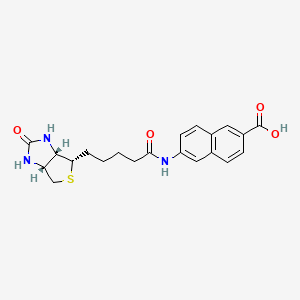

“4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” is a major metabolite of nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), which is a carcinogen found in tobacco and responsible for inducing lung cancer in smokers .

Synthesis Analysis

The synthesis of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been explored in several studies. For instance, one study mentioned the use of Kohn–Sham density functional theory (B3LYP/6-311G**) and coupled cluster theory (CCSD/6-31G*) to obtain energies, geometries, electrostatic potential surfaces, molecular orbitals, and vibrational analyses for several energy-minimized structures .Molecular Structure Analysis

The molecular structure of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been investigated using various theoretical methods. The vibrational analyses suggest a relatively weak carbon–nitrogen bond and a robust nitrogen–nitrogen interaction .Chemical Reactions Analysis

The chemical reactivity of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” has been studied extensively. It is known to react with DNA bases and phosphate groups, producing pyridyloxobutyl (POB) adducts .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6” have been explored using sophisticated model chemistries. The species is sufficiently small such that its properties may be probed using these methods .Applications De Recherche Scientifique

Metabolism in Human and Animal Tissues

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol, a metabolite of a tobacco-specific nitrosamine, has been studied extensively in human and animal tissues. Research has focused on its metabolism in human lung and liver microsomes, demonstrating its conversion into various metabolites like keto alcohol, keto acid, and others. This process is catalyzed by different cytochrome P450 enzymes in the liver and lung tissues of humans and animals (Smith et al., 1992), (Smith et al., 1990).

Determination in Human Urine

Methods have been developed for the sensitive detection of this compound in human urine. This is crucial for assessing exposure to tobacco-specific nitrosamines, which are potent carcinogens. Techniques like liquid chromatography-tandem mass spectrometry have been employed for this purpose, enhancing our understanding of exposure levels in both smokers and non-smokers (Jacob et al., 2008).

Analysis in Tobacco Smoke

Research has also been conducted on the formation of this compound in tobacco smoke under different conditions. This includes the effects of various factors like nicotine, reducing sugar, and oxygen on its formation, which helps in understanding its presence in tobacco and tobacco smoke (Zejun et al., 2017).

Stereochemistry and Tumorigenicity

The stereochemistry of the metabolites of this compound has been studied in smokers' urine. This research is vital in understanding the role of these compounds in lung cancer causation among smokers. Different enantiomers of the metabolites show varying tumorigenic activities, which is significant for evaluating cancer risk associated with tobacco use (Carmella et al., 1999).

Metabolic Activation and Inhibition

The metabolic activation and inhibition of this compound have been a subject of research, providing insights into its carcinogenic potential and possible mechanisms for inhibiting its activation. This includes studies on how certain compounds can inhibit the enzymes responsible for its activation, thereby potentially reducing carcinogenic risk (Smith et al., 1996).

Mécanisme D'action

Target of Action

It is known to be associated with lung cancer, and is among the most potent carcinogens found in tobacco .

Mode of Action

It is known to be activated to DNA alkylating species via two different a-hydroxylation pathways .

Biochemical Pathways

It is known to be involved in the a-hydroxylation pathways that lead to dna alkylation .

Pharmacokinetics

It is known to be activated via a-hydroxylation pathways .

Result of Action

It is known to be a potent carcinogen associated with lung cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other compounds in tobacco smoke could potentially affect its action, efficacy, and stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)-N-methylnitrous amide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXKBUCZFFSTL-NXGVJODUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O)N=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662112 |

Source

|

| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189877-28-8 |

Source

|

| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Chloromethyl]benzyl Methanethiosulfonate](/img/structure/B561775.png)

![1-Methyl-d3-2-nitro-6-phenylimidazo[4,5-B]pyridine](/img/structure/B561778.png)

![6-[(Methanesulfonyl)sulfanyl]-N,N,N-trimethylhexan-1-aminium bromide](/img/structure/B561788.png)